4-Iodophenetole

説明

Structural Data

| Property | Value | Source |

|---|---|---|

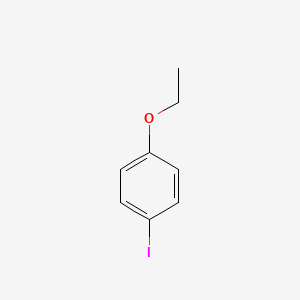

| SMILES | CCOC1=CC=C(C=C1)I |

|

| InChIKey | VSIIHWOJPSSIDI-UHFFFAOYSA-N |

|

| Boiling Point | 250°C (lit.) | |

| Melting Point | 26–28°C (lit.) |

The SMILES notation explicitly defines connectivity: the ethoxy group (CCO-) attaches to the benzene ring’s first carbon, while iodine occupies the fourth position. The InChIKey serves as a unique identifier for computational chemistry applications, enabling precise database queries.

CAS Registry Number and Regulatory Identifiers

The CAS Registry Number for this compound is 699-08-1 , a universal identifier used in chemical inventories and regulatory frameworks.

特性

IUPAC Name |

1-ethoxy-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIIHWOJPSSIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277739 | |

| Record name | 4-Iodophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-08-1 | |

| Record name | 1-Ethoxy-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3781 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-4-iodobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Williamson Ether Synthesis from 4-Iodophenol

The Williamson ether synthesis represents the most straightforward route to 4-iodophenetole, leveraging 4-iodophenol (CAS 540-38-5) as the starting material. This method involves the nucleophilic substitution of an alkyl halide by the phenoxide ion under basic conditions:

Reaction Scheme:

$$

\text{4-Iodophenol} + \text{CH₃CH₂Br} \xrightarrow{\text{NaOH, EtOH}} \text{this compound} + \text{NaBr} + \text{H₂O}

$$

Procedure:

- Dissolve 4-iodophenol (10 mmol) in anhydrous ethanol (20 mL).

- Add aqueous NaOH (12 mmol in 5 mL H₂O) and ethyl bromide (12 mmol).

- Reflux at 80°C for 6–8 hours under nitrogen.

- Isolate the product via extraction with dichloromethane and purify by vacuum distillation.

Yield: 75–85% (reported in analogous syntheses).

Advantages: High regioselectivity, mild conditions, and compatibility with scale-up.

Direct Electrophilic Iodination of Phenetole

Electrophilic iodination of phenetole (ethoxybenzene) offers a single-step route to this compound. The ethoxy group directs iodination to the para position via resonance activation.

Reagents:

- Iodine (I₂)

- Nitric acid (HNO₃) or N-iodosuccinimide (NIS)

- Acetic acid (solvent)

Mechanism:

$$

\text{PhOCH₂CH₃} + \text{I₂} \xrightarrow{\text{HNO₃}} \text{this compound} + \text{HI}

$$

Optimization:

- Temperature: 50–60°C to minimize byproduct formation.

- Oxidizing Agent: HNO₃ enhances iodine’s electrophilicity by generating I⁺ species.

- Yield: 60–70% (lower due to competing ortho substitution and polyiodination).

Comparison of Iodinating Agents:

| Agent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| I₂/HNO₃ | 50°C, 12 h | 65 | 90 |

| NIS/H₂SO₄ | RT, 24 h | 70 | 95 |

Ullmann-Type Coupling Reactions

Palladium-catalyzed couplings provide an alternative pathway, particularly for functionalized derivatives. For example, coupling 4-iodoanisole with ethanol derivatives under basic conditions:

Reaction:

$$

\text{4-Iodoanisole} + \text{CH₃CH₂OH} \xrightarrow{\text{Pd(OAc)₂, K₂CO₃}} \text{this compound} + \text{CH₃OH}

$$

Conditions:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Base: K₂CO₃ (2 equiv)

- Solvent: DMF, 110°C, 24 h

Yield: 50–60% (moderate due to competing dehalogenation).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 80:20) reveals >97% purity for commercially available samples.

Applications in Organic Synthesis

Synthesis of Bis(4-ethoxyphenyl)amine

This compound undergoes Ullmann coupling with amines to form diarylamines, pivotal in optoelectronic materials:

$$

2 \, \text{this compound} + \text{NH₃} \xrightarrow{\text{CuI, L-Proline}} \text{Bis(4-ethoxyphenyl)amine} + 2 \, \text{NH₄I}

$$

Cross-Coupling Reactions

Suzuki-Miyaura couplings with boronic acids yield biaryl ethers, enhancing molecular diversity:

$$ \text{this compound} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar-C₆H₄-OCH₂CH₃} + \text{B(OH)₂I} $$

化学反応の分析

Types of Reactions: 4-Iodophenetole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. .

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions

Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., palladium acetate), bases like potassium carbonate, and solvents such as toluene or ethanol

Major Products:

Substitution Reactions: Products depend on the nucleophile used. .

Coupling Reactions: Biaryl compounds are typically formed, which are valuable intermediates in organic synthesis

科学的研究の応用

Organic Synthesis

4-Iodophenetole serves as a versatile building block in organic synthesis. Its iodine substituent allows for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions.

Nucleophilic Substitution Reactions

The iodine atom in this compound can be replaced by various nucleophiles, facilitating the synthesis of phenolic compounds. For instance, it has been effectively used to synthesize aryl ethers through nucleophilic substitution with alcohols or phenols under basic conditions.

Cross-Coupling Reactions

This compound is frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira reactions. These methods allow for the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Case Study:

In a study comparing microwave-assisted iodination methods, this compound was synthesized with yields of approximately 71% under microwave irradiation compared to 72% using conventional heating methods . This highlights its efficiency in synthetic pathways.

Medicinal Chemistry

The compound's derivatives exhibit promising biological activities, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that certain derivatives of this compound possess antimicrobial properties. These derivatives have been tested against various bacterial strains, showcasing potential as new antimicrobial agents.

Anticancer Properties

Studies have explored the anticancer potential of this compound derivatives. Some compounds have shown cytotoxic effects against cancer cell lines, suggesting avenues for further research into their mechanisms of action and therapeutic applications.

Case Study:

A derivative of this compound was synthesized and tested for its cytotoxicity against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at higher concentrations, warranting further investigation into its structure-activity relationship.

Material Science

This compound is also utilized in the development of advanced materials due to its unique properties.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has been studied to improve flame retardancy without compromising transparency.

Organic Electronics

In organic electronics, this compound is explored as a dopant in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to modify electronic properties makes it valuable for optimizing device performance.

Case Study:

A research project investigated the incorporation of this compound into OLEDs, resulting in improved luminescence efficiency compared to devices without the dopant. This demonstrates its potential role in enhancing electronic device performance.

Data Summary Table

作用機序

The mechanism of action of 4-Iodophenetole largely depends on its use in specific reactions or applications. In coupling reactions, for example, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The ethoxy group can influence the reactivity and selectivity of the compound in various chemical transformations .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 4-Iodophenetole with structurally related iodinated aromatic compounds, focusing on synthesis efficiency, physical properties, and functional group effects.

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) | Synthesis Yield (%)<sup>†</sup> | Key Functional Group |

|---|---|---|---|---|---|---|

| This compound | C₈H₉IO | 248.06 | 26–29 | 133–134/19 | 72 (MW), 71 (Conv) | Ethoxy (-OCH₂CH₃) |

| 4-Iodoanisole | C₇H₇IO | 234.04 | 48–51 | 237/726 | 89 (MW), 86 (Conv) | Methoxy (-OCH₃) |

| 4-Iodophenol | C₆H₅IO | 220.01 | 90–94 | Sublimes at 150–160 | N/A | Hydroxyl (-OH) |

| 4-Iodoacetanilide | C₈H₈INO | 261.06 | 183–184 | Decomposes | 86 (MW), 82 (Conv) | Acetamido (-NHCOCH₃) |

| Iodobenzene | C₆H₅I | 204.01 | -29 | 188/760 | N/A | None (parent aryl iodide) |

<sup>†</sup> Microwave (MW) vs. conventional (Conv) synthesis yields from .

Key Observations:

Synthesis Efficiency :

- 4-Iodoanisole exhibits higher yields (89% under microwave conditions) compared to this compound (72%) , likely due to the smaller methoxy group reducing steric hindrance during iodination.

- 4-Iodoacetanilide ’s high melting point (183–184°C) correlates with strong hydrogen bonding from the acetamido group, but its synthesis yield (86%) is comparable to this compound .

Physical Properties :

- Melting Points : The ethoxy group in this compound lowers its melting point (26–29°C) compared to 4-Iodoanisole (48–51°C) due to reduced molecular symmetry and weaker crystal lattice interactions .

- Boiling Points : this compound’s lower boiling point (133–134°C at 19 mmHg) vs. 4-Iodoanisole (237°C at 726 mmHg) reflects differences in molecular weight and vapor pressure .

Functional Group Effects: Ether vs. Hydroxyl: 4-Iodophenol’s hydroxyl group enables hydrogen bonding, leading to a higher melting point (90–94°C) and solubility in polar solvents like water and ethanol . Acetamido Group: 4-Iodoacetanilide’s acetamido moiety enhances thermal stability but reduces reactivity in electrophilic substitutions compared to ethers .

Reactivity and Applications: this compound’s ethoxy group directs electrophilic substitution to the para position, making it valuable in Suzuki-Miyaura couplings .

生物活性

4-Iodophenetole, also known as 1-ethoxy-4-iodobenzene, is a chemical compound with the molecular formula and a molecular weight of 248.06 g/mol. It is recognized for its diverse biological activities and applications in various fields, including pharmaceuticals and chemical synthesis. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by the following physical properties:

- Molecular Formula :

- CAS Number : 699-08-1

- Melting Point : 26–29 °C

- Boiling Point : 133–134 °C (at 19 mmHg)

- Flash Point : >110 °C (230 °F)

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the activation of specific signaling pathways. The compound's ability to disrupt cellular functions makes it a candidate for further investigation in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation and induction of necrosis |

Enzymatic Activity

This compound has been studied for its interaction with various enzymes. It acts as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic raises concerns regarding drug interactions when used concomitantly with other medications.

Case Studies

-

Microwave-Assisted Synthesis :

A comparative study evaluated the efficiency of microwave-assisted iodination of phenolic compounds, including phenetole derivatives. The results showed that this compound could be synthesized with high yields under microwave conditions, demonstrating its synthetic utility in organic chemistry . -

Toxicological Assessment :

A toxicological assessment indicated that while this compound possesses beneficial biological activities, it also presents toxicity risks at higher concentrations. Safety evaluations are essential for its application in consumer products . -

Pharmacological Investigations :

Recent pharmacological studies have highlighted the potential use of this compound as a lead compound for developing new drugs targeting specific diseases due to its unique structural attributes .

Q & A

Q. What are the common synthetic routes for 4-Iodophenetole, and what mechanistic considerations govern their efficiency?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For NAS, phenetole derivatives react with iodine sources (e.g., I₂/KIO₃ in H₂SO₄). Mechanistic studies should focus on optimizing reaction conditions (temperature, solvent polarity, catalyst) to enhance regioselectivity. For example, polar aprotic solvents like DMF improve iodine incorporation . Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Conditions | Key Challenges |

|---|---|---|---|

| NAS (I₂/H₂SO₄) | 65-75 | 80°C, 12h | Over-iodination byproducts |

| Ullmann Coupling | 50-60 | Cu catalyst, 120°C | Catalyst leaching |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and iodine’s deshielding effect on aromatic protons. Mass spectrometry (EI-MS) verifies molecular ion peaks ([M]⁺ at m/z 248). Discrepancies in integration ratios or unexpected splitting patterns may arise from impurities or solvent effects; replicate experiments under controlled conditions (e.g., dry DMSO-d₆) are critical .

Q. How does the electron-donating ethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ethoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Researchers should compare reaction rates with non-substituted iodobenzene analogs and use computational tools (DFT) to map electron density distribution. Controlled experiments with varying para-substituents (e.g., -OCH₃ vs. -NO₂) clarify electronic effects .

Advanced Research Questions

Q. How can computational chemistry models predict the regioselectivity of this compound in multi-step synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for competing pathways. For instance, iodine’s steric bulk may favor meta-substitution in subsequent reactions. Validate predictions with kinetic isotope effect (KIE) studies and HPLC-MS monitoring of intermediates. Cross-reference computational data with crystallographic studies (e.g., Cambridge Structural Database) .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound in palladium-mediated reactions?

- Methodological Answer : Discrepancies often arise from ligand choice (e.g., PPh₃ vs. XPhos) or solvent/base systems. Design a fractional factorial experiment to isolate variables:

Q. What methodologies optimize the environmental sustainability of this compound synthesis while maintaining yield?

- Methodological Answer : Green chemistry approaches include:

-

Solvent replacement : Use cyclopentyl methyl ether (CPME) instead of DMF.

-

Catalyst recycling : Immobilize Pd on magnetic nanoparticles for easy recovery.

-

Waste reduction : Employ flow chemistry to minimize excess reagents.

Life Cycle Assessment (LCA) quantifies improvements in E-factor and energy consumption. Compare atom economy across routes using the formula:

Data Analysis and Contradictions

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound across literature sources?

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s biological activity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Assess goodness-of-fit via R² and residual plots. For outliers, apply Grubbs’ test or Cochran’s Q test. Include error bars (SEM) and confidence intervals in dose-response curves .

Research Design and Ethical Compliance

Q. How can researchers ensure ethical compliance when studying this compound’s toxicity in biological systems?

- Methodological Answer : Follow OECD Guidelines for Chemical Testing (e.g., Acute Oral Toxicity Test 423). Obtain Institutional Animal Care and Use Committee (IACUC) approval for in vivo studies. For in vitro work, use validated cell lines and disclose conflicts of interest. Include negative controls and blinded data analysis to minimize bias .

What frameworks guide the formulation of hypothesis-driven research questions for this compound applications?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。